molecular formula C16H15NO3 B5786745 N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide

N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide

Cat. No.: B5786745
M. Wt: 269.29 g/mol
InChI Key: KVVVZKJVSMQWCU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide typically involves the reaction of 1,3-benzodioxole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-(1,3-benzodioxol-5-yl)-2,2-dimethylpropanamide
  • N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzylamine

Comparison: N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-3-4-11(2)13(7-10)16(18)17-12-5-6-14-15(8-12)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVZKJVSMQWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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